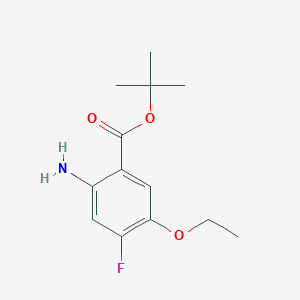

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

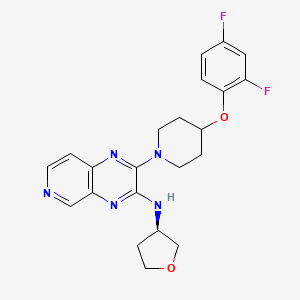

The compound (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The triazole ring is known to play a vital role in pharmaceuticals and agrochemicals due to its broad range of applications in biomedicinal, biochemical, and material sciences .

科学的研究の応用

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles serve as privileged structural motifs in drug discovery due to their diverse biological activities. The compound has potential as a scaffold for designing novel drugs. Researchers explore its interactions with biological targets, such as enzymes, receptors, and transporters, aiming to develop therapeutic agents for various diseases .

Click Chemistry and Bioconjugation

The click chemistry approach, particularly the Huisgen 1,3-dipolar cycloaddition, has made 1,2,3-triazoles accessible for bioconjugation and labeling. Researchers use this reaction to attach fluorescent probes, targeting ligands, or other functional groups to biomolecules. The compound’s unique structure allows efficient click reactions, facilitating the development of bioactive conjugates .

Materials Science and Polymer Chemistry

1,2,3-Triazoles find applications in materials science, especially as building blocks for polymers and supramolecular assemblies. Researchers incorporate triazole moieties into polymer chains to enhance properties like solubility, stability, and mechanical strength. These modified polymers have potential in drug delivery, tissue engineering, and coatings .

Fluorescent Imaging and Chemical Biology

The compound’s aromatic character and hydrogen bonding ability make it suitable for fluorescent imaging. Researchers design fluorescent probes based on 1,2,3-triazoles to visualize cellular processes, detect specific biomolecules, and study protein interactions. These probes aid in understanding biological pathways and disease mechanisms .

Antiviral and Antibacterial Agents

Triazole derivatives have shown promise as antiviral and antibacterial agents. Researchers explore their effects on viral enzymes, nucleic acid replication, and bacterial cell walls. The replacement of nucleobases with triazole derivatives enhances drug efficacy and specificity .

Cancer Prevention and Antioxidant Properties

1,2,3-Triazoles exhibit antioxidant properties by scavenging free radicals. These compounds protect cells against oxidative damage, which is relevant in cancer prevention. Researchers investigate their potential as antioxidants and explore their impact on cellular health .

将来の方向性

The future research directions could involve further exploration of the synthesis, properties, and potential applications of this compound. Given the importance of triazole compounds in various fields, there could be significant interest in developing new synthetic methods and studying the biological activity of this compound .

作用機序

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,3-triazoles, which are known to interact with a wide range of biological targets . .

Mode of Action

As a member of the 1,2,3-triazole family, it may interact with its targets through the formation of hydrogen bonds and π-π stacking interactions . These interactions can lead to changes in the conformation and function of the target proteins, potentially altering cellular processes.

Biochemical Pathways

Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways it affects. Other 1,2,3-triazole compounds have been found to affect a variety of pathways, including those involved in inflammation, cancer, and infectious diseases .

Pharmacokinetics

1,2,3-triazoles are generally known for their good bioavailability and metabolic stability . They are often used in drug design to improve the pharmacokinetic properties of therapeutic agents.

特性

IUPAC Name |

(5-chlorothiophen-2-yl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4OS/c13-11-4-3-10(19-11)12(18)16-7-1-2-9(16)8-17-14-5-6-15-17/h3-6,9H,1-2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZVSNIEOUBMMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=C(S2)Cl)CN3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(5-chlorothiophen-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B2774412.png)

![3-(3,4-Dimethylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2774417.png)

![N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide](/img/structure/B2774418.png)

![2,4,7,8-Tetramethyl-6-(2-pentoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2774419.png)

![N'-(Furan-2-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2774423.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2774424.png)

![Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2774427.png)